molecular formula C18H16N2O2S B4191616 methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No. B4191616
M. Wt: 324.4 g/mol
InChI Key: CCFDWGBIVFJGRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, also known as DPTMC, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biological and pharmacological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It also inhibits the activity of protein kinase C (PKC), an enzyme involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been found to possess various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in these cells. It also exhibits antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Advantages and Limitations for Lab Experiments

Methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability, making it a convenient compound to work with. However, its solubility in water is limited, which can make it difficult to work with in aqueous solutions. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several future directions for the study of methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. One potential area of investigation is its use as a potential anti-inflammatory agent. Further research could help to elucidate its mechanism of action and identify potential targets for drug development. Additionally, its antimicrobial properties could be further explored for the development of new antibiotics. Finally, the potential use of methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate in cancer therapy could also be investigated, with a focus on identifying its mechanism of action and potential combination therapies.

Scientific Research Applications

Methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has been widely studied for its potential applications in scientific research. It has been found to possess various biological and pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties. These properties make it a promising candidate for the development of new drugs and therapies.

properties

IUPAC Name

methyl 4,6-diphenyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-22-17(21)14-15(12-8-4-2-5-9-12)19-18(23)20-16(14)13-10-6-3-7-11-13/h2-11,15H,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCFDWGBIVFJGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=S)NC1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4,6-diphenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.